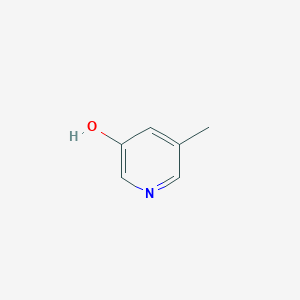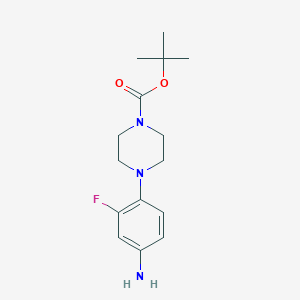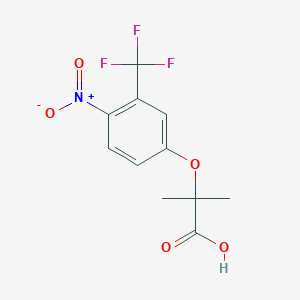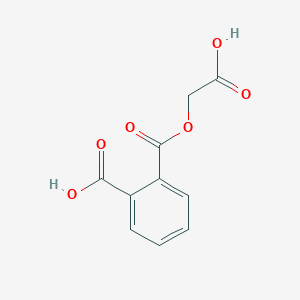![molecular formula C18H19N3O5 B124056 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione CAS No. 89991-52-6](/img/structure/B124056.png)
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione
Vue d'ensemble
Description
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione is a compound related to anthracenediones, a class of compounds that have been extensively studied for their antitumor properties. These compounds are structurally similar to anthracyclines, which are well-known chemotherapeutic agents. The compound is a derivative of anthracene-9,10-dione, which has been modified to include amino and hydroxyethylamino groups that could potentially enhance its interaction with biological targets such as DNA .
Synthesis Analysis
The synthesis of related anthracene-9,10-dione derivatives typically involves the ipso substitution of fluorides from difluoroanthracene diones by diamines or monoamines. This method can yield both symmetrically and unsymmetrically substituted derivatives . For instance, the ipso bis displacement of fluoride from 1,4-difluoroanthracene-9,10-dione by excess of a diamine in pyridine at room temperature leads to symmetrically substituted analogues, while treatment with less than 1 molar equivalent of a diamine yields monosubstituted products . These synthetic pathways are crucial for creating a variety of derivatives with potential antitumor activities.
Molecular Structure Analysis
The molecular structure of anthracene-9,10-dione derivatives is characterized by the presence of aminoalkylamino groups attached to the anthracene ring. These modifications are believed to influence the electronic properties of the molecules, such as lowering the LUMO energies, which could be associated with reduced cardiotoxicity compared to other anthracenediones like Mitoxantrone . Theoretical calculations, such as those at the RHF 6-31G** level, support these structural analyses .
Chemical Reactions Analysis
Anthracene-9,10-dione derivatives undergo various chemical reactions, including interactions with DNA. The substituted aminoalkylamino groups play a significant role in these interactions. For example, the ability of these compounds to bind to calf thymus DNA correlates with their antitumor activities . Moreover, the introduction of heteroatoms into the anthracene-9,10-dione chromophore has been explored to understand the effects on DNA binding and cytotoxic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene-9,10-dione derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the anthracene ring. These properties are critical for the compound's biological activity and its potential use as a chemotherapeutic agent. For instance, the introduction of hydroxyethylamino groups could affect the water solubility and hence the bioavailability of the compound . Additionally, the compound's interaction with light, given its chromophoric nature, could be relevant for its mechanism of action or side effects .
Relevant Case Studies
Several case studies have been conducted to evaluate the antitumor activities of anthracene-9,10-dione derivatives. In vitro and in vivo studies against L1210 leukemia have shown that some unsymmetrically substituted derivatives exhibit significant antitumor activity . Furthermore, a Phase I clinical trial of a related compound demonstrated its potential, with one patient experiencing a partial response to the treatment . These studies highlight the importance of structural modifications in enhancing the antitumor efficacy and reducing side effects of anthracene-9,10-dione derivatives.
Applications De Recherche Scientifique
Clinical Investigation
1,4-Dihydroxy-5,8-bis(( (2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride, a derivative of the compound , was evaluated in a Phase I clinical trial. It showed potential in treating lung adenocarcinoma, indicating its role in cancer therapy (Von Hoff et al., 1980).
Clastogenic Activity
This compound's clastogenic activity, causing chromosomal damage, was studied in Chinese hamster ovary cells. It revealed both direct and indirect mechanisms of inducing chromosome damage, underscoring its significance in genetic and cellular research (Rosenberg & Hittelman, 1983).
Chemical Synthesis
The synthesis of 5,8-Bis-{[1-13C]-{[2-[(2-hydroxyethyl)amino]ethyl]amino}}-1,4-dihydroxy-9,10-anthracenedione dihydrochloride was achieved from [13C]-sodium cyanide, demonstrating its utility in labeled compound studies, particularly in medical and chemical research (Blanz & Zeller, 1989).
Synthesis and Properties
Studies on the synthesis of related compounds have provided insights into their potential lower cardiotoxicities compared to existing drugs, highlighting its relevance in developing safer cancer treatments (Morley & Furlong, 2006).
Quantitative Determination
An HPLC method was developed for the quantitative determination of this compound in serum and urine, crucial for clinical trials and pharmacokinetic studies (Ostroy & Gams, 1980).
Activation by CYP2S1 and CYP2W1
This compound's activation by cytochrome P450 enzymes, particularly CYP2S1 and CYP2W1, was studied, indicating its potential in targeted cancer therapy and the role of these enzymes in drug metabolism (Nishida, Lee, & de Montellano, 2010).
Cellular Uptake and DNA Synthesis Inhibition
Research on the cellular uptake and inhibition of DNA synthesis by this compound's analogues sheds light on its mechanism of action, particularly in cancer therapy (Nishio & Uyeki, 1983).
Orientations Futures
Mécanisme D'action
Target of Action
Mitoxantrone Impurity A primarily targets DNA and RNA . It intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II , an enzyme responsible for uncoiling and repairing damaged DNA .
Mode of Action
Mitoxantrone Impurity A is a DNA-reactive agent . It disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases . It also interferes with RNA and inhibits topoisomerase II .
Biochemical Pathways
Mitoxantrone Impurity A affects the Wnt/β-Catenin signaling pathway . This pathway is involved in several cancers, including colorectal cancers, hepatocellular carcinomas, melanoma, pancreas cancer, adrenocortical carcinoma, and prostate cancer . The compound enhances the anti-tumor effects by inhibiting this pathway in prostate cancer cells .
Pharmacokinetics
The pharmacokinetics of Mitoxantrone Impurity A involves extensive tissue distribution and a long terminal plasma half-life . The best fit for the plasma concentration-time curve in humans is achieved in a 3-compartment model . The compound undergoes extensive metabolism, probably in the liver . Bile is the major route for the elimination of Mitoxantrone, with lesser amounts excreted in the urine .
Result of Action
The result of Mitoxantrone Impurity A’s action is the disruption of DNA synthesis and DNA repair, leading to cell death . This makes it an effective chemotherapeutic agent used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis .
Action Environment
The action of Mitoxantrone Impurity A can be influenced by environmental factors. For instance, the storage conditions can affect the stability of the compound . It is recommended to store the compound in the original container at +5°C ± 3°C, protected from light . Furthermore, the compound is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
Propriétés
IUPAC Name |
1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLQRRHRCDIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534032 | |
| Record name | 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione | |
CAS RN |
89991-52-6 | |
| Record name | 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



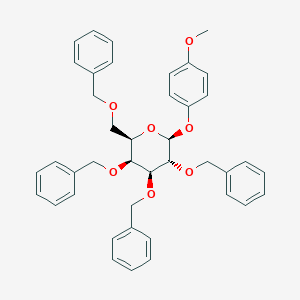
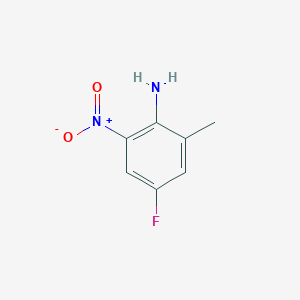
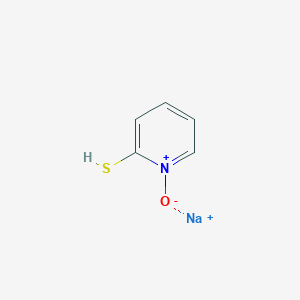
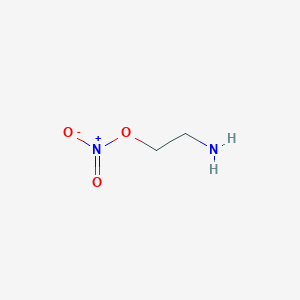

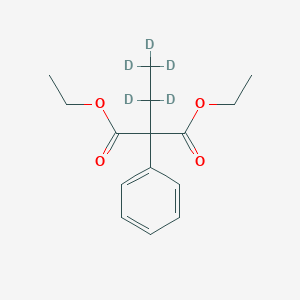

![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
